molecular formula AlF3H6O3 B083351 Aluminium trifluoride trihydrate CAS No. 15098-87-0

Aluminium trifluoride trihydrate

Cat. No. B083351
CAS RN: 15098-87-0
M. Wt: 138.023 g/mol
InChI Key: BKLZIAYVINRQEJ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06080210

Procedure details

A fluosilicic acid solution and aluminum hydroxide were reacted with each other in a molar ratio shown in Table 1, and the produced silica was separated by filtration to prepare a super-saturated solution of aluminum fluoride having a concentration of aluminum fluoride and a concentration of fluosilicic acid shown in Table 1. Aluminum fluoride particles having an average particle diameter of 78 μm (specific surface area of 36.8 m2 /kg) were added as seed crystals to this super-saturated solution of aluminum fluoride, the resulting solution was maintained at a temperature of 93° C., stirred at a rate of 1.5 m/sec for 5 hours, and aluminum fluoride was deposited on the surfaces of the seed crystals to grow seed crystal particles. After crystallization, the crystal particles were collected by filtration and dried at 105° C. for 3 hours to obtain aluminum fluoride trihydrate particles (AlF3 ·3H2O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[FH:1].[FH:2].[F:3][Si](F)(F)F.[OH-:8].[Al+3:9].[OH-].[OH-].[F-:12].[Al+3].[F-].[F-]>>[OH2:8].[OH2:8].[OH2:8].[F-:3].[Al+3:9].[F-:1].[F-:3].[Al:9]([F:12])([F:2])[F:1] |f:0.1.2,3.4.5.6,7.8.9.10,11.12.13.14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F.F.F[Si](F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F.F.F[Si](F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Al+3].[F-].[F-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Al+3].[F-].[F-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Al+3].[F-].[F-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
93 °C
Stirring
Type
CUSTOM
Details
stirred at a rate of 1.5 m/sec for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the produced silica was separated by filtration
CUSTOM
Type
CUSTOM
Details
to prepare a super-saturated solution of aluminum fluoride having a concentration of aluminum fluoride
CUSTOM
Type
CUSTOM
Details
After crystallization
FILTRATION
Type
FILTRATION
Details
the crystal particles were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 105° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O.O.O.[F-].[Al+3].[F-].[F-]
Name
Type
product
Smiles
[Al](F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06080210

Procedure details

A fluosilicic acid solution and aluminum hydroxide were reacted with each other in a molar ratio shown in Table 1, and the produced silica was separated by filtration to prepare a super-saturated solution of aluminum fluoride having a concentration of aluminum fluoride and a concentration of fluosilicic acid shown in Table 1. Aluminum fluoride particles having an average particle diameter of 78 μm (specific surface area of 36.8 m2 /kg) were added as seed crystals to this super-saturated solution of aluminum fluoride, the resulting solution was maintained at a temperature of 93° C., stirred at a rate of 1.5 m/sec for 5 hours, and aluminum fluoride was deposited on the surfaces of the seed crystals to grow seed crystal particles. After crystallization, the crystal particles were collected by filtration and dried at 105° C. for 3 hours to obtain aluminum fluoride trihydrate particles (AlF3 ·3H2O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[FH:1].[FH:2].[F:3][Si](F)(F)F.[OH-:8].[Al+3:9].[OH-].[OH-].[F-:12].[Al+3].[F-].[F-]>>[OH2:8].[OH2:8].[OH2:8].[F-:3].[Al+3:9].[F-:1].[F-:3].[Al:9]([F:12])([F:2])[F:1] |f:0.1.2,3.4.5.6,7.8.9.10,11.12.13.14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F.F.F[Si](F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F.F.F[Si](F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Al+3].[F-].[F-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Al+3].[F-].[F-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Al+3].[F-].[F-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
93 °C
Stirring
Type
CUSTOM
Details
stirred at a rate of 1.5 m/sec for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the produced silica was separated by filtration
CUSTOM
Type
CUSTOM
Details
to prepare a super-saturated solution of aluminum fluoride having a concentration of aluminum fluoride
CUSTOM
Type
CUSTOM
Details
After crystallization
FILTRATION
Type
FILTRATION
Details
the crystal particles were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 105° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O.O.O.[F-].[Al+3].[F-].[F-]
Name
Type
product
Smiles
[Al](F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.